molecular formula C6H14BrTl B14714715 Bromo(dipropyl)thallane CAS No. 21648-61-3

Bromo(dipropyl)thallane

Cat. No.: B14714715
CAS No.: 21648-61-3
M. Wt: 370.46 g/mol
InChI Key: BGAJATMIXYRELM-UHFFFAOYSA-M
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Description

Properties

CAS No.

21648-61-3

Molecular Formula

C6H14BrTl

Molecular Weight

370.46 g/mol

IUPAC Name

bromo(dipropyl)thallane

InChI

InChI=1S/2C3H7.BrH.Tl/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1

InChI Key

BGAJATMIXYRELM-UHFFFAOYSA-M

Canonical SMILES

CCC[Tl](CCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromo(dipropyl)thallane typically involves the reaction of thallium(I) bromide with dipropylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

TlBr+(C3H7)2MgBrC9H19BrTl+MgBr2\text{TlBr} + \text{(C3H7)2MgBr} \rightarrow \text{C9H19BrTl} + \text{MgBr2} TlBr+(C3H7)2MgBr→C9H19BrTl+MgBr2

The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the toxicity of thallium compounds. the synthesis would generally follow similar principles as laboratory methods, with additional safety and scaling considerations.

Chemical Reactions Analysis

Types of Reactions

Bromo(dipropyl)thallane can undergo various types of chemical reactions, including:

    Oxidation: The thallium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form thallium(I) species.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can replace the bromine atom.

Major Products

    Oxidation: Thallium(III) compounds.

    Reduction: Thallium(I) compounds.

    Substitution: Various organothallium compounds depending on the nucleophile used.

Scientific Research Applications

Bromo(dipropyl)thallane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.

    Biology: Research into the biological effects of thallium compounds often involves this compound due to its reactivity.

    Medicine: While thallium compounds are generally toxic, they are studied for potential therapeutic applications in small, controlled doses.

    Industry: The compound’s unique properties make it useful in specialized industrial processes, although its toxicity limits widespread use.

Mechanism of Action

The mechanism by which bromo(dipropyl)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. Thallium can mimic potassium ions, disrupting cellular processes by interfering with potassium channels and transporters. This disruption can lead to cellular toxicity and is the basis for the compound’s biological effects.

Comparison with Similar Compounds

Limitations of the Evidence

  • No mention of thallium-containing compounds: The evidence focuses on sulfur-containing organosulfur compounds (e.g., dipropyl disulfide, dipropyl trisulfide), brominated hydrocarbons (e.g., bromopropanes, bromonaphthalenes), and ethers (e.g., dipropyl ether) but lacks data on thallium organometallics .
  • Absence of structural or synthetic data: While brominated compounds like bromopropane and bromonaphthalene are discussed , these are unrelated to thallium coordination chemistry.

Indirectly Related Compounds

Dipropyl Disulfide and Trisulfide

  • Structure and occurrence : These sulfur-containing compounds are major components in Allium species (e.g., onions, chives) . Dipropyl disulfide (C₆H₁₄S₂) and trisulfide (C₆H₁₄S₃) differ in sulfur chain length, impacting their volatility and bioactivity .
  • Reactivity : Pulsed electric fields (PEF) enhance their production in onions by disrupting cells and promoting enzymatic reactions (e.g., alliinase activity) . However, their reactivity is unrelated to thallium compounds.

Dipropyl Ether

  • Properties : A flammable solvent (C₆H₁₄O) with acute toxicity risks (e.g., irritation, CNS depression) . Its ether linkage contrasts with the Tl–Br bond in Bromo(dipropyl)thallane, which would exhibit metallic bonding and higher polarity.

Brominated Hydrocarbons

  • Examples : 1-Bromopropane (C₃H₇Br) and bromonaphthalenes (C₁₀H₇Br) are used as solvents or synthetic intermediates . Their physical properties (e.g., density, boiling points) are documented, but they lack the metal center present in this compound .

Proposed Hypothetical Comparison

Assuming this compound has the formula Tl(CH₂CH₂CH₃)₂Br , its properties might be compared to:

  • Trialkylthallium compounds: Trimethylthallium (Tl(CH₃)₃): A stable organothallium compound with a trigonal pyramidal geometry. Unlike this compound, it lacks a halide ligand, altering its solubility and reactivity. Chlorodipropylthallane (Tl(CH₂CH₂CH₃)₂Cl): Hypothetically, replacing Br with Cl would reduce molecular weight and polarizability, affecting its stability and ligand-exchange kinetics.
  • Bromoorganometallics: Bromotrimethylgallium (Ga(CH₃)₃Br): A heavier Group 13 analog. Thallium’s larger atomic radius and lower electronegativity would result in weaker Tl–Br bonds compared to Ga–Br.

Critical Data Gaps

  • Synthesis: No methods for synthesizing this compound are described. Organothallium compounds are typically prepared via transmetalation or Grignard-like reactions, but safety protocols for Tl’s extreme toxicity are absent in the evidence.
  • Toxicity: Thallium compounds are notoriously hazardous (e.g., neurotoxic, teratogenic). Dipropyl ether’s hazards (flammability, irritation ) are milder and unrelated.
  • Spectroscopic Data: NMR, IR, or X-ray crystallography data for this compound or analogs are missing.

Recommendations for Further Research

To address the lack of data, consult:

  • Specialized organometallic databases: e.g., Reaxys or SciFinder for Tl–Br bond parameters.
  • Toxicity studies: Regulatory guidelines for organothallium compounds (e.g., OSHA, EPA).
  • Comparative studies : Investigate Tl vs. Ga, In, or Al analogs to assess trends in stability and reactivity.

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